molecular formula C23H26N4O B12738357 2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole CAS No. 110785-22-3

2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole

Cat. No.: B12738357
CAS No.: 110785-22-3
M. Wt: 374.5 g/mol
InChI Key: AMUFEKPACYWJNJ-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.

    Acylation Reactions: Introduction of the piperidinylacetyl group via acylation reactions using reagents like acyl chlorides or anhydrides.

    Substitution Reactions: Functionalization of the pyridine ring through substitution reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole: Lacks the piperidinylacetyl and pyridinyl groups.

    1-(3-Pyridinyl)-1H-pyrido(3,4-b)indole: Lacks the tetrahydro and piperidinylacetyl groups.

    2-(1-Piperidinylacetyl)-1H-pyrido(3,4-b)indole: Lacks the tetrahydro and pyridinyl groups.

Uniqueness

2,3,4,9-Tetrahydro-2-(1-piperidinylacetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

110785-22-3

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

1-piperidin-1-yl-1-(1-pyridin-3-yl-1,9-dihydropyrido[3,4-b]indol-2-yl)ethanol

InChI

InChI=1S/C23H26N4O/c1-23(28,26-13-5-2-6-14-26)27-15-11-19-18-9-3-4-10-20(18)25-21(19)22(27)17-8-7-12-24-16-17/h3-4,7-12,15-16,22,25,28H,2,5-6,13-14H2,1H3

InChI Key

AMUFEKPACYWJNJ-UHFFFAOYSA-N

Canonical SMILES

CC(N1CCCCC1)(N2C=CC3=C(C2C4=CN=CC=C4)NC5=CC=CC=C35)O

Origin of Product

United States

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